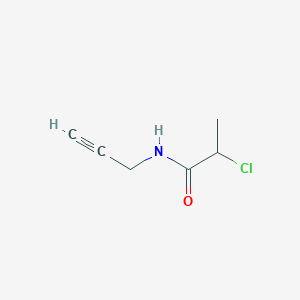

2-chloro-N-(prop-2-yn-1-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-prop-2-ynylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYDVIIXHFSUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Pool Synthesisthis is Often the Most Direct and Reliable Method. the Synthesis Starts from an Enantiomerically Pure Precursor That is Commercially Available.

(S)-2-chloropropanoic acid or (R)-2-chloropropanoic acid is used as the starting material.

The chiral carboxylic acid is first activated, typically by converting it to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This step generally proceeds with retention of configuration.

The resulting chiral acyl chloride, (S)- or (R)-2-chloropropionyl chloride, is then reacted with propargylamine (B41283). This amidation step does not affect the existing stereocenter, yielding the target enantiomer, (S)- or (R)-2-chloro-N-(prop-2-yn-1-yl)propanamide, with high enantiopurity. This approach is highly effective as it builds the desired stereochemistry directly into the molecule from the start. nih.gov

Chiral Resolution of a Racemic Mixturean Alternative Strategy Involves the Synthesis of the Racemic Mixture Followed by Separation of the Enantiomers.

Diastereomeric Salt Formation: The racemic amide can be derivatized at a different position, or if the parent racemic 2-chloropropanoic acid is used, it can be reacted with a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine). This forms a pair of diastereomeric salts which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the acid is liberated and then converted to the target amide.

Chiral Chromatography: Modern analytical and preparative chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), can directly separate the (R)- and (S)-enantiomers of 2-chloro-N-(prop-2-yn-1-yl)propanamide from the racemic mixture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-chloro-N-(prop-2-yn-1-yl)propanamide, DFT calculations are essential for elucidating its fundamental chemical properties. Such studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution. jst.org.in

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional arrangement, or conformation, must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

For related N-substituted chloroacetamides, such as 2-chloro-N-(p-tolyl)propanamide, X-ray crystallography and DFT calculations have been used to determine precise bond lengths, bond angles, and dihedral (torsion) angles. nih.govnih.gov These studies reveal that the amide functional group (–NHCO–) and its substituents adopt specific orientations to minimize steric hindrance and maximize stability. nih.govresearchgate.net For instance, in 2-chloro-N-(p-tolyl)propanamide, the amide plane is significantly twisted relative to the phenyl ring. nih.gov

Table 1: Representative Geometrical Parameters for Chloro-N-Substituted Propanamides This table presents typical bond lengths and angles based on studies of analogous compounds. A specific DFT calculation for this compound would be required to determine its precise parameters.

| Parameter | Bond/Angle | Representative Value |

| Bond Lengths (Å) | C=O | ~1.22 Å |

| N-C (amide) | ~1.34 Å | |

| C-Cl | ~1.79 Å | |

| **Bond Angles (°) ** | O=C-N | ~122° |

| C-N-C | ~123° | |

| Dihedral Angle (°) | C-C-N-C | ~179° (trans) |

| Source: Data derived from studies on analogous structures. nih.govnih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwpmucdn.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

In a DFT study of the related compound 2-chloro-N-(p-tolyl)propanamide, the HOMO was found to be delocalized over the p-tolyl ring, while the LUMO was distributed across the chloroacetamide moiety. jst.org.in For this compound, the HOMO would likely be associated with the electron-rich propargyl (prop-2-yn-1-yl) group and the amide nitrogen, while the LUMO would be centered on the electrophilic carbon attached to the chlorine atom. Calculating these energies would allow for the determination of the HOMO-LUMO gap and other reactivity descriptors.

Table 2: Representative FMO Analysis Data from DFT Calculations This table contains illustrative values based on DFT studies of similar compounds. Specific calculations are needed for this compound.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.4 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.3 |

| ΔE (HOMO-LUMO Gap) | Energy difference (LUMO - HOMO) | 6.1 |

| Source: Values are representative based on analogous compound studies. jst.org.in |

An Electrostatic Potential (ESP) map, also called a molecular electrostatic potential (MEP) surface, is a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other charged species. The map is color-coded to show different regions of electrostatic potential:

Red: Regions of most negative potential, indicating an excess of electrons. These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, indicating a deficiency of electrons. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an ESP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. A region of positive potential (blue) would likely be found near the amide hydrogen, making it a potential hydrogen bond donor. The electrophilic carbon atom bonded to the chlorine would also exhibit a degree of positive potential, marking it as a likely site for nucleophilic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. psu.edu This approach is widely used in drug discovery and environmental science to predict the activity of new compounds. Chloroacetamide compounds, in particular, have been the subject of QSAR studies due to their use as herbicides. psu.edunih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structural, physicochemical, or electronic properties. ucsb.edu For a QSAR study involving this compound and related analogues, a wide array of descriptors would be calculated. kaggle.com These can be categorized as:

Constitutional (1D): Descriptors based on the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological (2D): Descriptors derived from the 2D representation of the molecule, describing its connectivity, size, shape, and branching.

Geometrical (3D): Descriptors that depend on the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum-Chemical: Descriptors derived from quantum mechanical calculations (like DFT), including HOMO/LUMO energies, dipole moment, and atomic charges.

Physicochemical: Descriptors like the octanol-water partition coefficient (logP), which describes lipophilicity, and Topological Polar Surface Area (TPSA). nih.gov

The selection of the most relevant descriptors that correlate with the biological activity is a critical step in building a predictive QSAR model.

Table 3: Examples of Molecular Descriptors for a QSAR Study

| Descriptor Class | Example Descriptor | Property Encoded |

| Constitutional | Molecular Weight (MW) | Bulk/size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometrical | Accessible Surface Area (ASA) | Area available for interaction |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Quantum-Chemical | LUMO Energy | Electrophilicity/electron-accepting ability |

| Quantum-Chemical | Dipole Moment | Molecular polarity |

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous statistical validation is essential. nih.gov This process ensures the model is robust, stable, and not a result of chance correlation. The validation process is guided by principles established by organizations like the Organisation for Economic Co-operation and Development (OECD). oecd.orgijdra.comnih.govresearchgate.net

Key validation steps include:

Internal Validation: The robustness of the model is tested using only the data it was trained on. A common method is leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered an indicator of a robust model. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. The predictive ability is quantified by the parameter R²pred.

Y-Randomization: The biological activity data is shuffled randomly to create new datasets. If the original model's statistics are significantly better than those of models built on randomized data, it confirms that the model is not based on a chance correlation.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Common Acceptance Criteria |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² or q² (Cross-validated R²) | Measures the internal predictive ability of the model (from cross-validation). | > 0.5 |

| R²pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | As low as possible |

| Source: Based on established QSAR validation guidelines. nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational flexibility and interactions with the surrounding environment, such as a solvent. For this compound, MD simulations could reveal the accessible conformations of the molecule by exploring the potential energy surface.

Key areas of investigation for MD simulations would include the rotational barriers around the C-N amide bond and the single bonds of the propanamide backbone and the N-propargyl group. The flexibility of the propargyl group and its orientation relative to the chloro-propanamide moiety would be of significant interest, as this can influence the molecule's reactivity and intermolecular interactions.

Furthermore, MD simulations in explicit solvent, such as water or an organic solvent, would elucidate the nature of solvent-solute interactions. This would involve analyzing the radial distribution functions of solvent molecules around key functional groups of the compound, such as the carbonyl oxygen, the amide hydrogen, the chlorine atom, and the alkyne triple bond. Understanding these interactions is crucial for predicting solubility and the influence of the solvent on conformational preferences and reaction kinetics.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, transition states, intermediates, and products.

For this compound, a key reaction of interest would be its synthesis, typically from 2-chloropropanoyl chloride and propargylamine (B41283). Computational studies could model this nucleophilic acyl substitution reaction, calculating the activation energies for the stepwise and concerted pathways. This would help in understanding the reaction kinetics and the role of any catalysts or bases.

Another area of interest is the reactivity of the functional groups within the molecule. For instance, the propargyl group can undergo various transformations, such as cycloaddition reactions or nucleophilic additions to the alkyne. The chlorine atom is a potential leaving group in nucleophilic substitution reactions. Computational modeling could predict the most likely sites of reaction under different conditions and provide insights into the transition state geometries and activation barriers for these transformations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. These predictions are often used in conjunction with experimental data to confirm the structure of a synthesized molecule.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, typically using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can predict the chemical shifts of ¹H and ¹³C nuclei with a reasonable degree of accuracy.

For this compound, a simulated ¹H NMR spectrum would predict the chemical shifts and coupling constants for the protons on the ethyl group, the methine proton adjacent to the chlorine, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. Similarly, a simulated ¹³C NMR spectrum would provide the expected chemical shifts for all the carbon atoms in the molecule. By comparing these predicted spectra with experimental data, one can confirm the molecular structure.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 1.7 - 1.9 | 20 - 25 |

| CH-Cl | 4.4 - 4.6 | 50 - 55 |

| C=O | - | 168 - 172 |

| NH | 6.5 - 7.5 | - |

| N-CH₂ | 4.0 - 4.2 | 30 - 35 |

| C≡CH | - | 70 - 75 |

| C≡CH | 2.2 - 2.4 | 78 - 83 |

Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are not derived from specific computational results for this molecule.

Predicted Vibrational Frequencies

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, key predicted vibrational frequencies would include the N-H stretch, the C=O stretch of the amide, the C-Cl stretch, the C≡C stretch of the alkyne, and the ≡C-H stretch. The positions of these bands in the predicted spectrum can aid in the identification of the compound and the confirmation of its functional groups. Studies on analogous compounds like 2-chloro-N-(p-tolyl)propanamide have utilized DFT calculations to analyze vibrational modes. jst.org.in

Table 2: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Hypothetical Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| ≡C-H Stretch | 3250 - 3350 |

| C=O Stretch | 1650 - 1680 |

| C≡C Stretch | 2100 - 2150 |

| C-Cl Stretch | 650 - 750 |

Note: These are hypothetical values based on typical IR absorption regions for the respective functional groups and are not from specific computational results for this molecule.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Derivatives

Design and Synthesis of 2-chloro-N-(prop-2-yn-1-yl)propanamide Analogs

The synthesis of this compound and its analogs typically follows a straightforward acylation reaction. The general synthetic route involves the reaction of propargylamine (B41283) (prop-2-yn-1-amine) with a suitable acyl chloride, in this case, 2-chloropropanoyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Analog design for SAR studies of this scaffold focuses on systematic modifications at several key positions:

Modification of the N-substituent: The propargyl group is a key feature due to its potential for various chemical interactions, including click chemistry reactions or acting as a Michael acceptor. Analogs are synthesized by replacing the propargyl group with other alkynyl groups of varying chain lengths, or with alkenyl, alkyl, or aryl substituents to probe the influence of steric and electronic properties on activity.

Substitution on the α-carbon: The chlorine atom at the α-position is crucial for the alkylating activity of the molecule. Analogs with other halogens (e.g., bromine, iodine) or other leaving groups are synthesized to modulate this reactivity.

Modification of the propanamide backbone: The length of the acyl chain can be altered to explore the optimal distance between the reactive chloro group and the N-substituent.

A representative synthesis of a series of N-substituted 2-chloroacetamide (B119443) analogs is achieved by reacting chloroacetyl chloride with a variety of primary and secondary amines. This modular approach allows for the generation of a diverse library of compounds for SAR studies. For instance, replacing the propargyl group with substituted benzyl (B1604629) or phenyl rings allows for the exploration of how aromatic interactions influence biological activity.

Exploration of Substituent Effects on Molecular Recognition and Interaction

The biological activity of this compound analogs is highly dependent on the nature of the substituents. The electrophilic character of the α-chloroacetamide moiety is a primary determinant of its reactivity towards nucleophilic residues in biological macromolecules. researchgate.net

The Role of the N-propargyl Group: The propargyl group is a small, rigid substituent that can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces. Its terminal alkyne functionality can also be a site for metabolic activation or can be exploited for the design of covalent probes. Studies on related chloroacetamide herbicides have shown that the nature of the N-substituent significantly influences their biological activity. nih.gov

The following table summarizes the observed effects of different substituents on the activity of chloroacetamide analogs based on findings from related studies:

| Substituent Position | Type of Substituent | Observed Effect on Activity | Reference |

| N-substituent | Alkyl, Alkenyl, Alkynyl | Influences lipophilicity and steric fit into binding pockets. | nih.gov |

| N-substituent | Aromatic Ring | Electronic effects (electron-donating/withdrawing) and steric bulk modulate binding affinity. | researchgate.net |

| α-carbon | Halogen (Cl, Br) | Determines the alkylating reactivity of the molecule. | nih.gov |

In Vitro and Cellular Mechanistic Probing of Biological Interactions

The biological effects of this compound and its analogs are investigated through a variety of in vitro and cellular assays to elucidate their mechanism of action at the molecular level.

Enzyme Inhibition Studies at the Molecular Level

A primary mechanism of action for chloroacetamide compounds is the inhibition of enzymes, particularly those with a reactive cysteine residue in their active site. nih.gov Chloroacetamides act as irreversible inhibitors by forming a covalent bond with the sulfhydryl group of cysteine.

The primary targets of many herbicidal chloroacetamides are the very-long-chain fatty acid (VLCFA) elongases. researchgate.net These enzymes are crucial for the biosynthesis of lipids that are essential components of cell membranes and cuticular waxes in plants. The inhibition of VLCFA elongases leads to a disruption of cell division and ultimately plant death. researchgate.net

The inhibitory activity of this compound analogs against target enzymes can be quantified by determining their IC₅₀ values. SAR studies have shown that the reactivity of the chloroacetamide "warhead" and the nature of the N-substituent, which influences binding to the enzyme's active site, are critical for potent inhibition. nih.gov Mass spectrometry-based peptide mapping has been used to confirm the covalent modification of the active site cysteine of target enzymes by chloroacetamide herbicides. nih.gov

Receptor Binding Profiling

While specific receptor binding profiles for this compound are not extensively documented in publicly available literature, the general approach to characterizing such interactions involves screening the compound against a panel of known receptors. This can be achieved through radioligand binding assays or other high-throughput screening methods. Given the covalent nature of the interaction for many chloroacetamides, affinity-based protein profiling (ABPP) is a powerful technique to identify potential protein targets in a complex biological sample.

Cellular Pathway Modulation without Reference to Efficacy or Safety

At the cellular level, this compound and its analogs can modulate various signaling pathways as a consequence of their interaction with key cellular proteins. The inhibition of VLCFA biosynthesis, for example, has downstream effects on membrane integrity, cell division, and the synthesis of other essential biomolecules. cambridge.orgcapes.gov.br

Studies on chloroacetamide herbicides have shown that they can inhibit protein synthesis, although this is often considered a secondary effect resulting from the primary inhibition of lipid biosynthesis. cambridge.org The disruption of coenzyme A metabolism has also been proposed as a mechanism of action, as many cellular processes, including the synthesis of lipids and isoprenoids, are dependent on coenzyme A. cambridge.orgcapes.gov.br

Development of Chemical Probes based on the this compound Scaffold

The reactive nature of the this compound scaffold makes it a valuable starting point for the development of chemical probes. The propargyl group, in particular, is a versatile handle for "click chemistry" reactions, allowing for the attachment of reporter tags such as fluorophores or biotin (B1667282).

Chemical probes based on this scaffold can be used for:

Target Identification: By attaching a reporter tag after the probe has covalently bound to its cellular targets, these proteins can be isolated and identified using techniques like affinity purification followed by mass spectrometry.

Activity-Based Protein Profiling (ABPP): Probes can be designed to selectively label active enzymes, providing a readout of their catalytic activity in a complex biological system.

Visualization of Target Engagement: Fluorescently labeled probes can be used to visualize the subcellular localization of target proteins and to monitor the engagement of the probe with its target in living cells.

For example, chloroacetamide-linked nucleotides have been synthesized and used as probes to cross-link with cysteine- or histidine-containing peptides and proteins. acs.org This demonstrates the utility of the chloroacetamide moiety in creating reactive probes for studying protein-nucleic acid interactions.

The following table outlines the components of a chemical probe derived from the this compound scaffold and their respective functions:

| Probe Component | Function |

| 2-chloro-propanamide | Covalent warhead that reacts with nucleophilic residues (e.g., cysteine) on target proteins. |

| N-(prop-2-yn-1-yl) | A versatile handle for attaching reporter tags via click chemistry. |

| Reporter Tag (e.g., biotin, fluorophore) | Enables detection, visualization, and/or enrichment of labeled proteins. |

Advanced Research Applications and Future Perspectives

Utilization as a Building Block in Complex Molecule Synthesis

The molecular architecture of 2-chloro-N-(prop-2-yn-1-yl)propanamide, featuring a reactive chloroacetamide group and a terminal alkyne, makes it a valuable synthon in organic chemistry. These functional groups provide orthogonal handles for a variety of chemical transformations, enabling its incorporation into more complex molecular frameworks.

Integration into Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active natural compounds. The chloroacetamide functionality is a key feature of several natural products, and the propargyl group is also found in a range of natural isolates. The potential for this compound to serve as a precursor or key intermediate in the synthesis of analogues of these natural products is an area of active investigation.

Precursor for Pharmaceutical Intermediates

The chemical reactivity of this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates. The chloroacetamide moiety can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities. Furthermore, the terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and click reactions, to build molecular complexity. This dual reactivity allows for the construction of scaffolds that are central to the development of new therapeutic agents.

Application in Chemical Biology for Bioconjugation and Labeling

The field of chemical biology relies on the use of small molecules to probe and manipulate biological systems. The unique features of this compound make it a powerful tool in this arena, particularly for bioconjugation and labeling of biomolecules.

Bioorthogonal Tagging using the Alkyne Moiety

The terminal alkyne group of this compound is a key functional handle for bioorthogonal chemistry. This alkyne can undergo highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry." This allows for the selective labeling of biomolecules, such as proteins, nucleic acids, and lipids, that have been metabolically or genetically engineered to contain a complementary azide (B81097) group. This precise tagging enables the visualization, tracking, and quantification of these biomolecules within their native cellular environment.

Development of Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful strategy for the functional characterization of enzymes in complex biological systems. Activity-based probes (ABPs) are small molecules that typically consist of a reactive group for covalent modification of an enzyme's active site, a recognition element for binding specificity, and a reporter tag for detection. The chloroacetamide group of this compound can act as the reactive group, targeting the active site of certain classes of enzymes, such as cysteine proteases. The alkyne moiety serves as the reporter tag, allowing for the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry for visualization or enrichment of the labeled enzymes.

Role in Materials Science and Polymer Chemistry

The versatility of this compound extends beyond biological applications into the realm of materials science and polymer chemistry. The presence of both a polymerizable group (the alkyne) and a reactive site for post-polymerization modification (the chloride) makes it a valuable monomer for the synthesis of functional polymers.

Monomer in Polymer Synthesis via Alkyne Polymerization

The terminal alkyne group in this compound makes it a prime candidate as a monomer for alkyne polymerization. This method of polymerization can lead to the formation of polymers with unique conjugated backbones and pendant functional groups. The presence of the chloro-propanamide side chain can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and reactivity.

Research into the polymerization of related propargyl amide monomers has demonstrated the feasibility of creating well-defined polymers. researchgate.net For instance, rhodium-based catalysts have been successfully employed for the living polymerization of N-propargylamides, yielding polymers with controlled molecular weights and narrow polydispersity. researchgate.net Such controlled polymerization techniques could be applied to this compound to produce novel polymers with predictable characteristics. The resulting poly(this compound) would possess a backbone of repeating substituted acetylene (B1199291) units, with the chloro-propanamide moieties as pendant groups. These pendant groups could then be further modified post-polymerization to introduce additional functionalities.

The "click" chemistry paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful route for utilizing this monomer. nih.gov While the monomer itself contains an alkyne, it can also be envisioned as a precursor to polymers that can participate in click reactions. For example, copolymerization of this compound with other monomers could yield a polymer with pendant alkyne groups ready for functionalization with azide-containing molecules. capes.gov.br This approach allows for the modular and efficient synthesis of a wide array of functional polymers with tailored properties for applications in drug delivery, diagnostics, and materials science. nih.govacs.org

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Catalyst/Initiator | Potential Polymer Structure | Key Advantages |

| Alkyne Polymerization | Rhodium or Palladium complexes | Substituted polyacetylene backbone | Controlled molecular weight, potential for stereoregular polymers. |

| "Click" Polymerization (as a co-monomer) | Free radical or other initiators | Copolymer with pendant alkyne groups | Modular functionalization post-polymerization, high reaction efficiency. acs.org |

Surface Functionalization Applications

The propargyl group of this compound is an excellent handle for the covalent attachment of this molecule to surfaces, a process known as surface functionalization. This is particularly relevant in the context of "click" chemistry, where the alkyne can readily react with an azide-functionalized surface to form a stable triazole linkage. researchgate.netpatsnap.com This allows for the creation of surfaces with tailored chemical and physical properties.

By immobilizing this compound onto a substrate, the chloro-propanamide moiety is exposed, which can then serve as a reactive site for further chemical transformations. For example, the chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This two-step functionalization strategy offers a high degree of control over the surface chemistry.

Potential applications for surfaces functionalized with this compound are diverse. In biotechnology, such surfaces could be used to immobilize proteins, enzymes, or DNA for the development of biosensors or biocompatible materials. nih.gov The introduction of specific functional groups could be used to control cell adhesion and proliferation. In materials science, these functionalized surfaces could exhibit altered hydrophobicity, conductivity, or resistance to biofouling. researchgate.net

Table 2: Potential Applications of Surfaces Functionalized with this compound

| Application Area | Surface Property to be Modified | Potential Functionalization Strategy |

| Biosensors | Biomolecule immobilization | "Click" attachment to azide-modified surface, followed by nucleophilic substitution with a linker for biomolecule conjugation. |

| Biocompatible Coatings | Control of protein adsorption and cell adhesion | Introduction of polyethylene (B3416737) glycol (PEG) chains via substitution of the chlorine atom. |

| Antifouling Surfaces | Resistance to microbial attachment | Grafting of antimicrobial peptides or polymers onto the surface. |

| Chromatography | Separation of specific analytes | Functionalization of stationary phase particles to create unique chemical interactions with analytes. researchgate.net |

Emerging Methodologies for Derivatives with Enhanced Properties

The chemical structure of this compound offers multiple avenues for the synthesis of derivatives with potentially enhanced or entirely new properties. nih.gov The primary sites for modification are the chlorine atom, the amide bond, and the propargyl group.

Modification at the Chlorine Atom: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of a wide array of functional groups, including amines, thiols, azides, and fluorophores. For example, reaction with a primary amine could introduce a new substituent, potentially altering the molecule's biological activity or solubility. The synthesis of derivatives with different halogen atoms (e.g., fluorine or bromine) could also be explored to fine-tune the reactivity and physicochemical properties.

Modification of the Amide Bond: While the amide bond is generally stable, it can be hydrolyzed under harsh conditions. More subtly, the N-H proton can be deprotonated to form an amidate, which can then be alkylated or acylated to create more complex structures. Furthermore, the synthesis of analogues with different substituents on the nitrogen or the carbonyl carbon could lead to compounds with altered steric and electronic properties.

Modification of the Propargyl Group: The terminal alkyne is a versatile functional group. Besides its use in "click" chemistry and polymerization, it can participate in various other reactions, such as Sonogashira coupling, to form more extended conjugated systems. It can also be reduced to an alkene or alkane, providing access to a different class of derivatives.

The synthesis of such derivatives can be guided by computational studies to predict their properties and potential applications. By systematically exploring the chemical space around this compound, it is possible to develop a library of related compounds for screening in various assays. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Property Prediction: ML models can be trained on existing data to predict the physicochemical and biological properties of novel compounds. mdpi.comacs.org For instance, a model could be developed to predict the solubility, toxicity, or binding affinity of derivatives of this compound based on their chemical structure. arxiv.org This would allow for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. iscientific.org

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. researchgate.net By providing the model with a set of target properties, it can generate novel chemical structures that are likely to exhibit those properties. This approach could be used to design derivatives of this compound with enhanced activity for a specific application.

Polymer Informatics: In the context of polymer synthesis, ML can be used to predict the properties of polymers based on the structure of the monomer. rsc.org By training a model on data from known polymers, it would be possible to predict the properties of poly(this compound) and its copolymers, such as their glass transition temperature, mechanical strength, and degradation profile. mdpi.comarxiv.org This would facilitate the rational design of new polymers for specific applications. researchgate.netrsc.org

The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and innovation. resolvemass.ca

Addressing Challenges and Future Directions in this compound Research

While this compound holds considerable promise, there are several challenges that need to be addressed to fully realize its potential. A key challenge is the limited availability of experimental data on the compound itself and its reactivity. Future research should focus on a thorough characterization of its fundamental properties and reactivity in various chemical transformations.

Another challenge lies in the development of efficient and scalable synthetic routes to the monomer and its derivatives. acs.org While the synthesis is conceptually straightforward, optimization of reaction conditions to ensure high purity and yield will be crucial for its practical application. researchgate.net

Future research directions for this compound are numerous and interdisciplinary. Key areas of focus should include:

Systematic Polymerization Studies: A comprehensive investigation of the polymerization behavior of this compound using various catalytic systems to understand the structure-property relationships of the resulting polymers.

Development of a "Clickable" Polymer Platform: The synthesis and functionalization of copolymers containing this compound to create a versatile platform for the development of advanced functional materials.

Exploration of Biological Applications: The synthesis and screening of a library of derivatives to explore their potential as bioactive molecules, for instance, as enzyme inhibitors or antimicrobial agents.

Computational Modeling and Data-Driven Design: The use of AI and ML to guide the design of new derivatives and polymers with tailored properties, and to predict their performance in specific applications. azom.com

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the next generation of advanced materials and technologies. solubilityofthings.comnationalpolymer.comlucintel.comlidsen.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(prop-2-yn-1-yl)propanamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : React propargylamine with 2-chloropropanoyl chloride in anhydrous dichloromethane (DCM) using a base like pyridine to neutralize HCl .

- Step 2 : Purify via flash chromatography (40% ethyl acetate/hexane) or recrystallization.

- Key Variables : Temperature (0°C to room temperature), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and solvent polarity.

- Data Note : Yields range from 5% (unoptimized) to >60% under controlled conditions .

Q. How can the structure of this compound be confirmed spectroscopically?

- Techniques :

- NMR : Look for characteristic signals:

- ¹H NMR : Propargyl CH₂ at δ 4.1–4.3 ppm, chloro-propanamide CH at δ 4.5–4.7 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, alkyne carbons at 70–80 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 186.0324 (calculated for C₆H₇ClNO⁺) .

Q. What functional groups in this compound are reactive under standard conditions?

- Reactivity Hotspots :

- Alkyne : Participates in Huisgen cycloaddition (click chemistry) with azides .

- Chloroamide : Susceptible to nucleophilic substitution (e.g., with amines or thiols) .

- Amide : Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

- Case Study : A 5% yield reported for a similar iodoacetamide derivative (scaling issues due to poor mixing or exothermicity) vs. 60% for chloro-propanamides .

- Resolution Strategies :

- Use continuous-flow reactors for better heat/mass transfer .

- Optimize stoichiometry and catalyst (e.g., DMAP for acylation) .

- Data Table :

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Batch, RT, no catalyst | 5–15 | 85–90 | |

| Flow, 0°C, DMAP | 60–75 | >95 |

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Experimental Design :

- Target Selection : Focus on serine hydrolases or proteases due to electrophilic chloroamide .

- Assay Protocol :

Pre-incubate compound with enzyme (e.g., trypsin) in pH 7.4 buffer.

Measure residual activity fluorometrically using a substrate like Boc-Gln-Ala-Arg-AMC.

- Controls : Include a known inhibitor (e.g., PMSF) and solvent-only baseline .

- Data Interpretation : Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism).

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Case Study : Propargyl vs. allyl substituents in Pd-catalyzed couplings.

- Steric Effects : The propargyl group’s linear geometry enhances accessibility to catalytic sites vs. bulky allyl groups .

- Electronic Effects : Electron-withdrawing chloroamide destabilizes transition states, requiring stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃) .

- Supporting Data : DFT calculations show higher activation energy for chloroamide derivatives (~25 kcal/mol) .

Contradictions & Mitigation

Q. Why do some studies report instability of this compound in aqueous media, while others do not?

- Root Cause : Impurities (e.g., trace acids) accelerate hydrolysis.

- Mitigation :

- Store under inert atmosphere with molecular sieves.

- Use freshly distilled solvents for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.